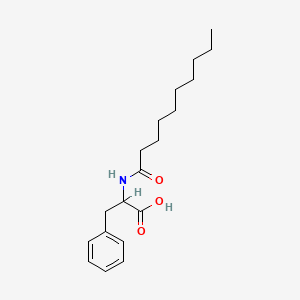
L-Phenylalanine, N-(1-oxodecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of L-Phenylalanine and its derivatives involves complex biochemical processes. For instance, L-Phenylalanine is used as a precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway in Saccharomyces cerevisiae . The regulation of L-Phenylalanine metabolism in S. cerevisiae is complicated and elaborate .Molecular Structure Analysis
The molecular structure of L-Phenylalanine, a component of “L-Phenylalanine, N-(1-oxodecyl)-”, includes a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .Chemical Reactions Analysis
The chemical reactions and pathways resulting in the formation of L-Phenylalanine, the L-enantiomer of 2-amino-3-phenylpropanoic acid, are complex . The Ehrlich pathway in Saccharomyces cerevisiae, for instance, uses L-Phenylalanine as a precursor for the biosynthesis of 2-Phenylethanol .Physical and Chemical Properties Analysis
L-Phenylalanine, a component of “L-Phenylalanine, N-(1-oxodecyl)-”, is an essential α-amino acid with the formula C9H11NO2 . It is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain .Mecanismo De Acción
Direcciones Futuras
Due to the potential existence of toxic byproducts in 2-Phenylethanol resulting from chemical synthesis, the demand for “natural” 2-Phenylethanol through biotransformation is increasing . L-Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway by Saccharomyces cerevisiae . This opens up new avenues for research and development in this field.
Propiedades
Número CAS |
26060-97-9 |
|---|---|
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2S)-2-(decanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-11-14-18(21)20-17(19(22)23)15-16-12-9-8-10-13-16/h8-10,12-13,17H,2-7,11,14-15H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
Clave InChI |
BPZWMTJHFOPXCT-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Secuencia |
F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


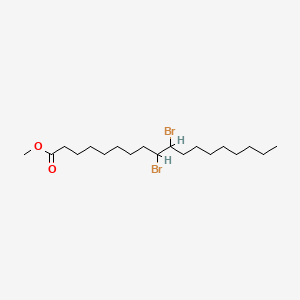


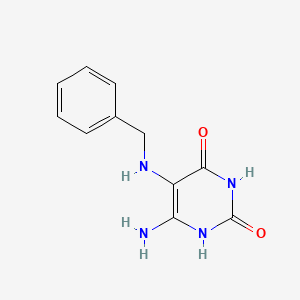
![2-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3050377.png)
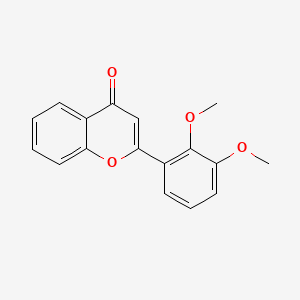
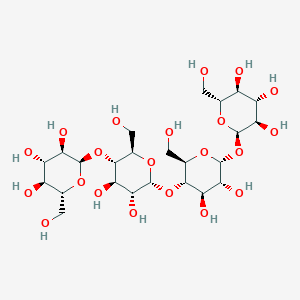
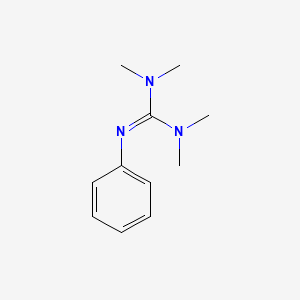
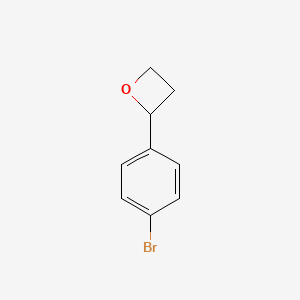
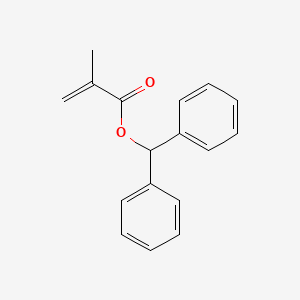

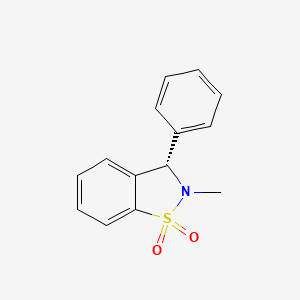
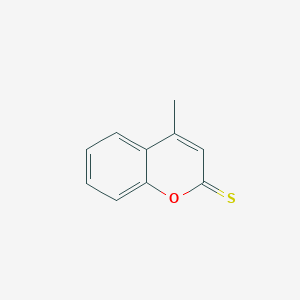
![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)
